molecular formula C18H24N2O2 B2490148 N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide CAS No. 2411217-08-6

N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide

Cat. No.: B2490148
CAS No.: 2411217-08-6
M. Wt: 300.402
InChI Key: GSCIXGYBOSRTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the alkyne results in alkanes or alkenes.

Scientific Research Applications

N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide is unique due to its combination of a piperidine ring with a methoxyphenyl group and an alkyne moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-6-17(21)19-13-15-7-5-12-20(2)18(15)14-8-10-16(22-3)11-9-14/h8-11,15,18H,5,7,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCIXGYBOSRTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCN(C1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.